5-[(4-Methoxy-phenylamino)-methyl]-furan-2-carboxylic acid
Description
Properties
IUPAC Name |
5-[(4-methoxyanilino)methyl]furan-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4/c1-17-10-4-2-9(3-5-10)14-8-11-6-7-12(18-11)13(15)16/h2-7,14H,8H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDCRSJACHLLDEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NCC2=CC=C(O2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Overview
Reductive amination is a widely employed method for introducing amine groups into aldehyde-containing substrates. For this compound, 5-formylfuran-2-carboxylic acid serves as the precursor, reacting with 4-methoxyaniline in the presence of a reducing agent to form the target molecule.
Experimental Procedure
Starting Material Preparation :
5-Formylfuran-2-carboxylic acid is synthesized via oxidation of 5-hydroxymethylfuran-2-carboxylic acid using MnO₂ in methanol. For example, dissolving 140 mg (1 mmol) of 5-hydroxymethylfuran-2-carboxylic acid in methanol with MnO₂ (174 mg, 2 mmol) yields the aldehyde derivative after 12 hours at room temperature.Reductive Amination :
The aldehyde intermediate (1 mmol) is combined with 4-methoxyaniline (1.2 mmol) in methanol. Sodium cyanoborohydride (1.5 mmol) is added, and the reaction proceeds at 40°C for 24 hours. The crude product is purified via column chromatography (CH₂Cl₂:MeOH, 9:1 + 2% AcOH) to yield the final compound.
Yield and Characterization
Mannich Reaction for Direct Aminomethylation
Mechanistic Basis
The Mannich reaction enables the introduction of an aminomethyl group via a three-component condensation between an aldehyde, an amine, and a ketone. For this synthesis, formaldehyde serves as the carbonyl component.
Synthetic Protocol
Reaction Setup :
5-Methylfuran-2-carboxylic acid (1 mmol), 4-methoxyaniline (1.2 mmol), and paraformaldehyde (1.5 mmol) are dissolved in ethanol. The mixture is refluxed at 80°C for 12 hours under nitrogen.Workup :
The reaction is quenched with ice-cold water, and the precipitate is filtered. Recrystallization from ethanol yields the product.
Performance Metrics
- Yield : ~45% (optimized conditions).
- Advantages : Single-step synthesis with minimal byproducts.
- Limitations : Requires strict control of stoichiometry to avoid over-alkylation.
Nucleophilic Substitution on 5-Chloromethylfuran-2-carboxylic Acid
Methodology
This route involves the displacement of a chloromethyl group by 4-methoxyaniline. The chloromethyl intermediate is synthesized via chlorination of 5-hydroxymethylfuran-2-carboxylic acid.
Stepwise Synthesis
Chlorination :
5-Hydroxymethylfuran-2-carboxylic acid (1 mmol) is treated with thionyl chloride (3 mmol) in dry dichloromethane at 0°C. After 2 hours, the solvent is evaporated to yield 5-chloromethylfuran-2-carboxylic acid chloride.Amination :
The chloride intermediate is reacted with 4-methoxyaniline (1.5 mmol) in tetrahydrofuran (THF) with triethylamine (2 mmol) as a base. The mixture is stirred at room temperature for 6 hours, followed by acidification with HCl to precipitate the product.
Outcomes
- Yield : ~30% (lower due to competitive hydrolysis of the chloride).
- Purity : ≥95% after recrystallization.
Comparative Analysis of Synthetic Routes
| Method | Starting Material | Key Reagents | Yield (%) | Purity (%) | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Reductive Amination | 5-Formylfuran-2-carboxylic acid | NaBH₃CN, MeOH | 36 | 95 | High regioselectivity | Multi-step, moderate yield |
| Mannich Reaction | 5-Methylfuran-2-carboxylic acid | Paraformaldehyde, EtOH | 45 | 90 | Single-step | Requires excess amine |
| Nucleophilic Substitution | 5-Chloromethylfuran-2-carboxylic acid | SOCl₂, Et₃N | 30 | 95 | Direct functionalization | Low yield, sensitive intermediates |
Challenges and Optimization Strategies
Solvent Selection
Protecting Group Utilization
- Methyl Ester Protection : Temporarily converting the carboxylic acid to a methyl ester (using MeOH/H⁺) prevents unwanted nucleophilic attacks during amination. Subsequent hydrolysis with NaOH regenerates the acid.
Chemical Reactions Analysis
Types of Reactions
5-[(4-Methoxy-phenylamino)-methyl]-furan-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides under basic conditions.
Major Products
Oxidation: 5-[(4-Hydroxy-phenylamino)-methyl]-furan-2-carboxylic acid.
Reduction: 5-[(4-Methoxy-phenylamino)-methyl]-furan-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-[(4-Methoxy-phenylamino)-methyl]-furan-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-[(4-Methoxy-phenylamino)-methyl]-furan-2-carboxylic acid involves its interaction with specific molecular targets. The methoxyphenylamino group can form hydrogen bonds and hydrophobic interactions with proteins, potentially inhibiting their activity. The carboxylic acid group can also participate in ionic interactions with positively charged amino acid residues in proteins, affecting their function .
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The table below compares key structural and physicochemical attributes of 5-[(4-Methoxy-phenylamino)-methyl]-furan-2-carboxylic acid with similar compounds:
Biological Activity
5-[(4-Methoxy-phenylamino)-methyl]-furan-2-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the existing literature on its biological properties, including structure-activity relationships, case studies, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 247.25 g/mol. The structure features a furan ring, which is known for its versatility in medicinal chemistry. The presence of the methoxy group and the phenylamino substituent contributes to its biological activity.
Antimicrobial Activity
Research has shown that derivatives of furan compounds exhibit significant antimicrobial properties. For instance, various furan derivatives have been tested against common bacterial strains such as Escherichia coli and Staphylococcus aureus.
Case Studies:
- Antibacterial Activity : A study evaluated several furan derivatives, including those similar to this compound, demonstrating effective inhibition against E. coli with a minimum inhibitory concentration (MIC) as low as 64 µg/mL .
- Antitubercular Activity : In a screening of molecular libraries for antitubercular agents, compounds structurally related to furan-2-carboxylic acid showed promising results, with some achieving over 80% inhibition of Mycobacterium tuberculosis growth at concentrations around 10 µM .
Anticancer Activity
The anticancer potential of furan derivatives has also been explored extensively. The ability of these compounds to inhibit cancer cell proliferation is often linked to their structural features.
Research Findings:
- Cell Proliferation Inhibition : A comparative study involving various furan derivatives indicated that certain modifications led to enhanced antiproliferative effects against breast cancer cell lines (e.g., MDA-MB468 and MCF-7). The best-performing compounds exhibited significant cytotoxicity with IC50 values lower than those of standard chemotherapeutics like doxorubicin .
- Mechanism of Action : Some studies suggest that the mechanism by which these compounds exert their anticancer effects may involve the inhibition of key enzymes such as topoisomerases, which are crucial for DNA replication and repair .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the efficacy of this compound.
| Substituent | Biological Activity | Observations |
|---|---|---|
| Methoxy Group | Enhances solubility and bioavailability | Commonly seen in active compounds |
| Phenylamino | Contributes to binding affinity | Important for interaction with target proteins |
| Furan Ring | Versatile scaffold for various activities | Essential for maintaining biological activity |
Q & A
Basic: What are the optimal synthetic routes for 5-[(4-Methoxy-phenylamino)-methyl]-furan-2-carboxylic acid, and how can purity be ensured?
Methodological Answer:
The synthesis typically involves a multi-step approach:
- Step 1: React furan-2-carboxylic acid derivatives with 4-methoxyphenylamine via nucleophilic substitution or reductive amination. Alkaline conditions (e.g., NaOH or K₂CO₃) facilitate the formation of the methylene bridge between the furan and phenylamino groups .
- Step 2: Purify intermediates using recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradient).
- Step 3: Confirm purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile mobile phase) to detect unreacted amines or byproducts .
Critical Consideration: Optimize reaction time and temperature to minimize side products, as excessive heating may degrade the methoxy group .
Basic: What spectroscopic techniques are recommended for characterizing this compound?
Methodological Answer:
- NMR (¹H/¹³C): Identify the methoxy group (δ ~3.8 ppm in ¹H NMR; ~55 ppm in ¹³C NMR) and the furan ring protons (δ 6.3–7.5 ppm). The methylene bridge (CH₂) appears as a singlet near δ 4.5 ppm .
- FT-IR: Confirm carboxylic acid (O-H stretch ~2500–3300 cm⁻¹, C=O ~1700 cm⁻¹) and aromatic C-N bonds (~1250 cm⁻¹) .
- Mass Spectrometry (HRMS): Validate molecular weight (calculated for C₁₃H₁₃NO₄: 247.21 g/mol) with ESI+ or MALDI-TOF .
Advanced: How do substituents on the phenyl ring affect the compound’s solubility in organic solvents?
Methodological Answer:
- Solubility Analysis: Use a gravimetric method to measure solubility in propan-2-ol, DMSO, or THF. Compare with analogs like 5-(nitrophenyl)-furan-2-carboxylic acids, where electron-withdrawing groups (e.g., -NO₂) reduce solubility in polar solvents due to decreased hydrogen bonding .
- Thermodynamic Parameters: Calculate dissolution enthalpy (ΔH°sol) and entropy (ΔS°sol) via van’t Hoff plots. For example, 5-(4-nitrophenyl)-furan-2-carboxylic acid has ΔH°sol = +18.2 kJ/mol in propan-2-ol, indicating endothermic dissolution .
Advanced: What experimental strategies can elucidate the mechanism of nucleophilic substitution reactions involving this compound?
Methodological Answer:
- Kinetic Studies: Monitor reaction progress under varying conditions (e.g., solvent polarity, temperature). For example, in DMF, the reaction rate increases with temperature (Arrhenius plot activation energy ~60 kJ/mol) .
- Isotopic Labeling: Use ¹⁵N-labeled 4-methoxyphenylamine to track nitrogen incorporation into the product via NMR or mass spectrometry .
- Computational Modeling: Perform DFT calculations (B3LYP/6-31G*) to identify transition states and compare with experimental data .
Advanced: How can researchers design experiments to investigate the biological activity of this compound against microbial targets?
Methodological Answer:
- Antimicrobial Assays: Use broth microdilution (CLSI guidelines) to determine MIC values against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include controls like ciprofloxacin .
- Mechanistic Studies:
- Enzyme Inhibition: Test inhibition of bacterial dihydrofolate reductase (DHFR) using UV-Vis spectroscopy (NADPH oxidation at 340 nm) .
- Membrane Permeability: Use fluorescent probes (e.g., SYTOX Green) to assess disruption of microbial membranes .
Advanced: How can contradictory data in reaction yields be analyzed and resolved?
Methodological Answer:
- Design of Experiments (DoE): Apply factorial design to test variables (e.g., catalyst loading, solvent ratio). For example, a 2³ factorial design revealed that >10 mol% K₂CO₃ maximizes yield (~85%) .
- Controlled Replication: Repeat reactions under identical conditions (N ≥ 3) to assess reproducibility. Use ANOVA to identify outliers (p < 0.05) .
- Byproduct Identification: Employ LC-MS/MS to detect side products (e.g., over-oxidized furan rings or hydrolyzed methoxy groups) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
